Silane, trimethyl[1-(phenylseleno)ethenyl]-
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Overview
Description
Silane, trimethyl[1-(phenylseleno)ethenyl]- is an organosilicon compound with the molecular formula C11H16SiSe This compound features a silicon atom bonded to three methyl groups and a phenylselenoethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of silane, trimethyl[1-(phenylseleno)ethenyl]- typically involves the reaction of trimethylsilylacetylene with phenylselenyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a controlled temperature to ensure the stability of the reactants and products.
Industrial Production Methods
While specific industrial production methods for silane, trimethyl[1-(phenylseleno)ethenyl]- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Silane, trimethyl[1-(phenylseleno)ethenyl]- can undergo various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The phenylseleno group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various organosilicon compounds depending on the substituent introduced.
Scientific Research Applications
Silane, trimethyl[1-(phenylseleno)ethenyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Investigated for its potential role in biological systems due to the presence of selenium, an essential trace element.
Medicine: Explored for its potential use in drug development, particularly in the design of selenium-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of silane, trimethyl[1-(phenylseleno)ethenyl]- involves its ability to participate in various chemical reactions due to the presence of reactive silicon and selenium atoms. The phenylseleno group can undergo oxidation or reduction, leading to the formation of different products. The silicon atom can form stable bonds with carbon, making it a valuable reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Similar Compounds
Silane, trimethyl(phenylethynyl)-: Similar structure but with a phenylethynyl group instead of a phenylselenoethenyl group.
Silane, trimethyl(1-phenylethenyl)-: Contains a phenylethenyl group instead of a phenylselenoethenyl group.
Uniqueness
Silane, trimethyl[1-(phenylseleno)ethenyl]- is unique due to the presence of the phenylseleno group, which imparts distinct chemical properties compared to other similar compounds. The selenium atom in the phenylseleno group can participate in unique oxidation and reduction reactions, making this compound valuable in specific synthetic applications.
Properties
CAS No. |
77461-49-5 |
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Molecular Formula |
C11H16SeSi |
Molecular Weight |
255.30 g/mol |
IUPAC Name |
trimethyl(1-phenylselanylethenyl)silane |
InChI |
InChI=1S/C11H16SeSi/c1-10(13(2,3)4)12-11-8-6-5-7-9-11/h5-9H,1H2,2-4H3 |
InChI Key |
XEUHERKXOASQOS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(=C)[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
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